2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride
Overview
Description
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenylthio group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxybenzenethiol reacts with a halomethylpyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the thioether to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, demethylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxyphenylthio group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring may also play a role in binding to biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Similar in structure due to the presence of a sulfur-containing heterocycle.
Indole derivatives: Share similar biological activities and are often studied for their medicinal properties.
Pyrrolidine derivatives: Compounds like 1-(2-tert-butylphenyl)-5-(methoxymethyl)pyrrolidin-2-one share the pyrrolidine core structure
Uniqueness
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine hydrochloride is unique due to the combination of the methoxyphenylthio group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXHPTZHDDPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-33-2 | |
Record name | Pyrrolidine, 2-[[(2-methoxyphenyl)thio]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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